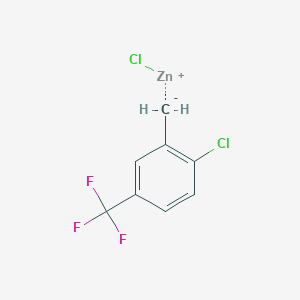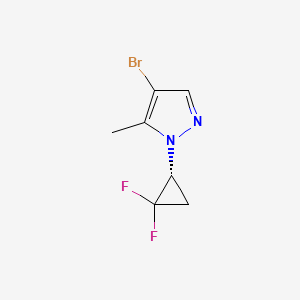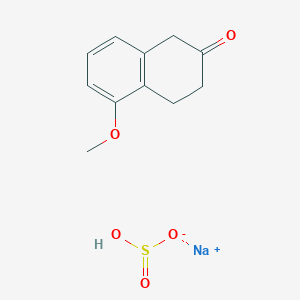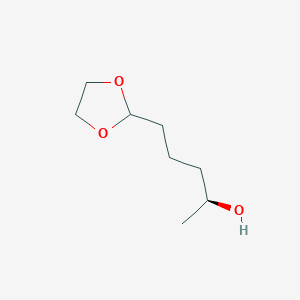
Ethyl(2-(1,1,1,3,5,5,5-heptamethyltrisiloxan-3-yl)phenyl)(phenyl)phosphane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl(2-(1,1,1,3,5,5,5-heptamethyltrisiloxan-3-yl)phenyl)(phenyl)phosphane is a complex organosilicon compound It is characterized by the presence of a heptamethyltrisiloxane group attached to a phenyl ring, which is further bonded to an ethyl group and a phosphane moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl(2-(1,1,1,3,5,5,5-heptamethyltrisiloxan-3-yl)phenyl)(phenyl)phosphane typically involves the reaction of 1,1,1,3,5,5,5-heptamethyltrisiloxane with a phenyl-substituted phosphane under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as a platinum complex, which facilitates the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps such as purification through distillation or recrystallization to ensure the final product meets the required specifications .
化学反应分析
Types of Reactions
Ethyl(2-(1,1,1,3,5,5,5-heptamethyltrisiloxan-3-yl)phenyl)(phenyl)phosphane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced under specific conditions to yield different products.
Substitution: The phenyl and ethyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various halogenating agents for substitution reactions. The conditions typically involve controlled temperatures and pressures to ensure the desired reaction pathway .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphane oxides, while substitution reactions can produce a variety of derivatives with different functional groups .
科学研究应用
Ethyl(2-(1,1,1,3,5,5,5-heptamethyltrisiloxan-3-yl)phenyl)(phenyl)phosphane has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of complex organosilicon compounds.
Medicine: Investigated for its potential use in pharmaceuticals due to its unique structural properties.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism by which Ethyl(2-(1,1,1,3,5,5,5-heptamethyltrisiloxan-3-yl)phenyl)(phenyl)phosphane exerts its effects involves interactions with molecular targets such as enzymes and receptors. The heptamethyltrisiloxane group may enhance the compound’s stability and facilitate its binding to specific targets, leading to desired biological or chemical effects .
相似化合物的比较
Similar Compounds
1,1,1,3,5,5,5-Heptamethyltrisiloxane: A simpler compound with similar structural features but lacking the phosphane and ethyl groups.
Bis(trimethylsiloxy)methylsilane: Another organosilicon compound with comparable properties.
Uniqueness
Ethyl(2-(1,1,1,3,5,5,5-heptamethyltrisiloxan-3-yl)phenyl)(phenyl)phosphane is unique due to the combination of the heptamethyltrisiloxane group with a phenyl-substituted phosphane. This unique structure imparts specific chemical and physical properties, making it valuable for various applications .
属性
分子式 |
C21H35O2PSi3 |
|---|---|
分子量 |
434.7 g/mol |
IUPAC 名称 |
ethyl-[2-[methyl-bis(trimethylsilyloxy)silyl]phenyl]-phenylphosphane |
InChI |
InChI=1S/C21H35O2PSi3/c1-9-24(19-15-11-10-12-16-19)20-17-13-14-18-21(20)27(8,22-25(2,3)4)23-26(5,6)7/h10-18H,9H2,1-8H3 |
InChI 键 |
LPSXKZCFQARUMN-UHFFFAOYSA-N |
规范 SMILES |
CCP(C1=CC=CC=C1)C2=CC=CC=C2[Si](C)(O[Si](C)(C)C)O[Si](C)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


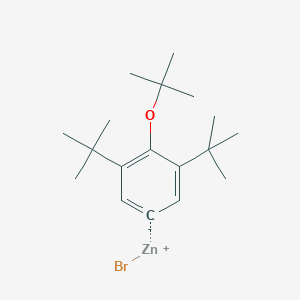
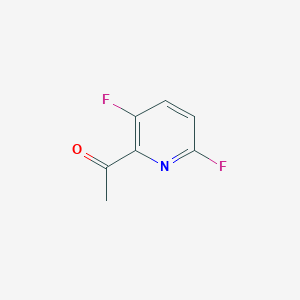
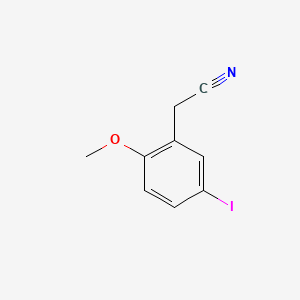
![[4-(2-aminoethyl)-4H-1,2,4-triazol-3-yl]methanol](/img/structure/B14888222.png)
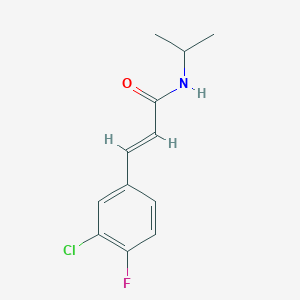
![(12aR)-7-(Benzyloxy)-12-(7,8-difluoro-6,11-dihydrodibenzo[b,e]thiepin-11-yl)-3,4,12,12a-tetrahydro-1H-[1,4]oxazino[3,4-c]pyrido[2,1-f][1,2,4]triazine-6,8-dione](/img/structure/B14888229.png)
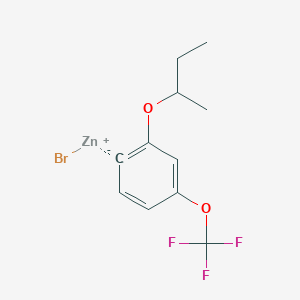
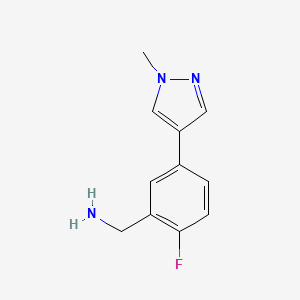
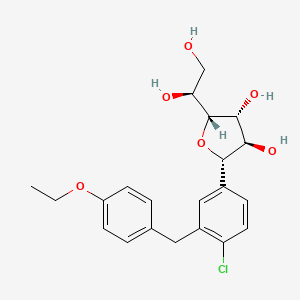
![8-Fluoro-3-methylimidazo[1,5-a]pyridine-1-carboximidamide](/img/structure/B14888255.png)
